molecular formula C18H18N4O2 B5430541 1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

Cat. No.: B5430541
M. Wt: 322.4 g/mol
InChI Key: BJMIKZSTOCAWOE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-8-15(9-7-12)20-18(23)19-11-16-21-17(22-24-16)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMIKZSTOCAWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the 4-methylphenyl group: This step often involves the use of coupling reactions such as Suzuki or Heck coupling.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through the use of phosgene or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea: A similar compound with a different substitution pattern on the phenyl ring.

    1-(4-Methylphenyl)-3-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}urea: A compound with a chloro substituent instead of a methyl group.

Uniqueness

1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is unique due to its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.

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